Cas no 26885-67-6 ((Z)-1-Methoxy-3,3,3-trifluoropropene)

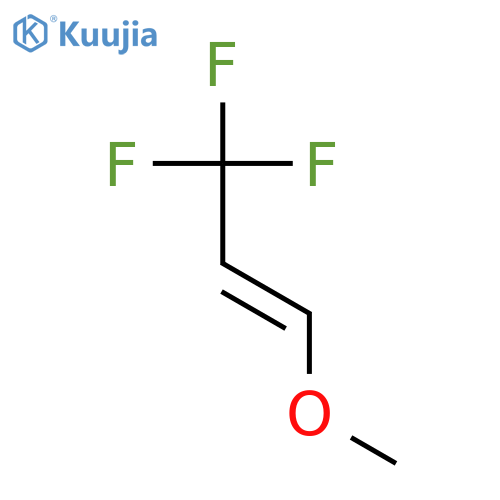

26885-67-6 structure

商品名:(Z)-1-Methoxy-3,3,3-trifluoropropene

(Z)-1-Methoxy-3,3,3-trifluoropropene 化学的及び物理的性質

名前と識別子

-

- 1-Propene,3,3,3-trifluoro-1-methoxy-, (1Z)-

- (Z)-1-Methoxy-3,3,3-trifluoroprop-1-ene

- (Z)-1-METHOXY-3,3,3-TRIFLUOROPROPENE

- Z-1-Methoxy-3,3,3-trifluoropropene

- 3,3,3-Trifluor-1-methoxy-propen

- 3,3,3-trifluoro-1-methoxypropene

- CIS-1-METHOXY-3,3,3-TRIFLUOROPROPENE

- methyl-(3,3,3-trifluoro-propenyl)-ether

- Methyl-(3,3,3-trifluor-propenyl)-aether

- (Z)-3,3,3-Trifluoro-1-methoxy-propene

- A818652

- SCHEMBL2483347

- (Z)-3, 3, 3-trifluoro-1-methoxyprop-1-ene

- AKOS015850851

- 1-Propene,3,3,3-trifluoro-1-methoxy-,(1Z)-

- (z)-3,3,3-trifluoro-1-methoxyprop-1-ene

- BGHDVJGMEWAMPO-IHWYPQMZSA-N

- 26885-67-6

- (Z)-1-Methoxy-3,3,3-trifluoropropene

-

- MDL: MFCD04038317

- インチ: InChI=1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3/b3-2-

- InChIKey: BGHDVJGMEWAMPO-IHWYPQMZSA-N

- ほほえんだ: CO/C=C\C(F)(F)F

計算された属性

- せいみつぶんしりょう: 126.02925

- どういたいしつりょう: 126.029

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 83.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 102-104°C

- フラッシュポイント: 148.0±22.3 °C

- 屈折率: 1.333

- PSA: 9.23

(Z)-1-Methoxy-3,3,3-trifluoropropene セキュリティ情報

- シグナルワード:warning

- 危害声明: Flammable

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 1993

- 危険カテゴリコード: 10

- セキュリティの説明: 16

-

危険物標識:

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

- リスク用語:R10

- 危険レベル:IRRITANT, FLAMMABLE

(Z)-1-Methoxy-3,3,3-trifluoropropene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M268893-100mg |

(Z)-1-Methoxy-3,3,3-trifluoropropene |

26885-67-6 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M268893-50mg |

(Z)-1-Methoxy-3,3,3-trifluoropropene |

26885-67-6 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M268893-500mg |

(Z)-1-Methoxy-3,3,3-trifluoropropene |

26885-67-6 | 500mg |

$ 135.00 | 2022-06-04 | ||

| Apollo Scientific | PC5593-5g |

(Z)-1-Methoxy-3,3,3-trifluoroprop-1-ene |

26885-67-6 | 92% | 5g |

£120.00 | 2024-07-19 |

(Z)-1-Methoxy-3,3,3-trifluoropropene 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

26885-67-6 ((Z)-1-Methoxy-3,3,3-trifluoropropene) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬